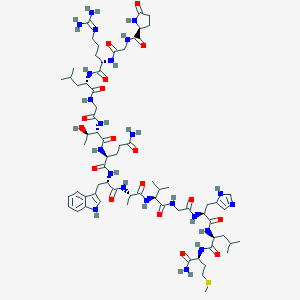

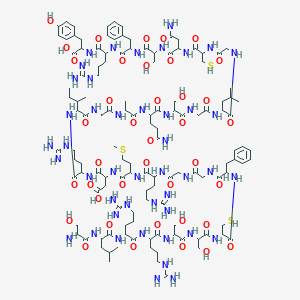

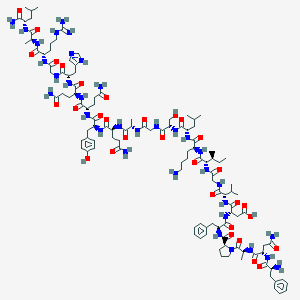

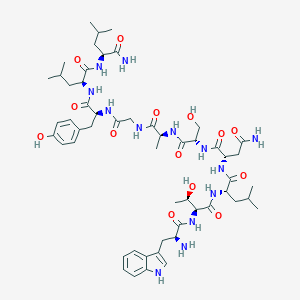

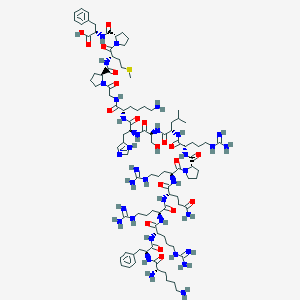

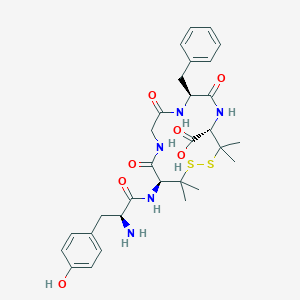

![molecular formula C79H109N19O12 B013193 [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P CAS No. 96736-12-8](/img/structure/B13193.png)

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biased Agonist Toward Neuropeptide and Chemokine Receptors

“[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P” acts as a biased agonist toward neuropeptide and chemokine receptors . This means it can selectively activate certain signaling pathways over others, which can have therapeutic implications in treating diseases related to these receptors.

Synthesis of Nano Pd@magnetic Amine-Functionalized UiO-66-NH2 Catalyst

The compound is used in the synthesis of nano Pd@magnetic amine-Functionalized UiO-66-NH2 catalyst for cyanation and O-arylation reactions . This catalyst has been reported to be an efficient catalyst for the synthesis of benzonitriles and diarylethers of aryl halides under optimal conditions.

Photocatalytic Degradation of Contaminants in Water

The compound has been used in the development of g-C3N4/UiO-66-NH2 heterostructures for the photocatalytic degradation of contaminants in water . The presence of UiO-66-NH2 in the g-C3N4 enhanced the optoelectronic properties, concretely, the separation of the photo-generated charges was improved according to photoluminescence characterization.

Reprogramming Macrophages in Tumor Microenvironment

The compound has been used in research related to reprogramming macrophages to regulate arginase-1 release for ameliorating T cell exhaustion in the tumor microenvironment . This research could potentially lead to new therapeutic strategies in the field of cancer treatment.

Drug Discovery and Pharmacodynamics

The compound is used in drug discovery and pharmacodynamics . It’s used in receptor pharmacology, which is a unique scientific discipline that incorporates many ‘pure’ scientific disciplines such as genetics, chemistry, biochemistry, and physiology.

Development of Innovative Therapeutic Strategies

The compound is used in the development of innovative therapeutic strategies . By regulating the mTOR-T-bet axis, the compound reprogrammed macrophages to regulate ARG1 release, which further ameliorated T cell exhaustion in the tumor microenvironment.

Mecanismo De Acción

Target of Action

The primary target of rPKPfQwFwLL-NH2, also known as [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, is the Growth Hormone Secretagogue Receptor 1 (GHSR) . This receptor is coupled to G-alpha-11 proteins and stimulates growth hormone secretion . It also binds other growth hormone-releasing peptides (GHRP) and non-peptide, low molecular weight secretagogues .

Biochemical Pathways

The compound’s interaction with the GHSR likely affects several biochemical pathways. The GHSR is involved in the regulation of growth hormone release, which plays a crucial role in growth, body composition, and metabolism . Therefore, the compound’s action on this receptor could potentially influence these processes.

Result of Action

The molecular and cellular effects of rPKPfQwFwLL-NH2’s action are largely unknown due to the lack of comprehensive studies. Given its target, it can be hypothesized that the compound may influence growth hormone secretion and thereby affect growth and metabolism at the cellular and molecular levels . .

Propiedades

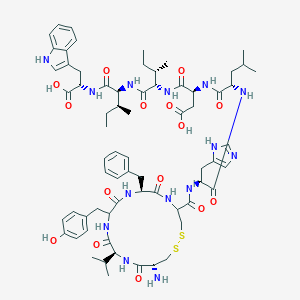

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57+,58+,59+,60+,61+,62-,63-,64-,65+,66+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOCEQLNJQGCQG-ACRSGXKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)[C@@H]8CCCN8C(=O)[C@@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H109N19O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P | |

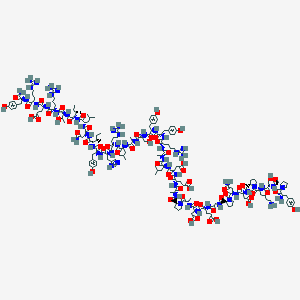

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

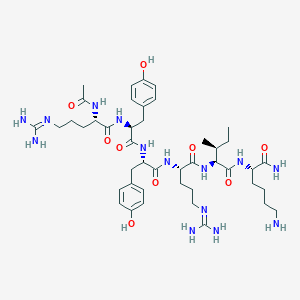

Q1: What is the primary mechanism of action of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A1: [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acts primarily as a broad-spectrum antagonist at various neuropeptide receptors, including the bombesin/gastrin-releasing peptide receptor (GRPR), neurokinin receptors, and the ghrelin receptor (GHSR). [, , , ]

Q2: How does [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P interact with the ghrelin receptor?

A2: [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P demonstrates high potency as a full inverse agonist at the GHSR, decreasing its constitutive activity. [, ] Studies suggest that it prevents receptor activation by binding deep within the ligand-binding pocket, hindering conformational changes necessary for signal transduction. []

Q3: Does [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P exhibit any agonist activity?

A3: Interestingly, while acting as an antagonist at certain pathways, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P exhibits biased agonism. It can activate specific G proteins, like Gα12, leading to c-Jun N-terminal kinase activation and cytoskeletal changes, even while blocking other pathways like calcium mobilization induced by bombesin. [, ]

Q4: What are the downstream effects of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P binding to GRPR in small cell lung cancer (SCLC) cells?

A4: [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P inhibits bombesin-induced mitogenesis and signal transduction in SCLC cells. [, ] It blocks GRPR-mediated calcium mobilization, epidermal growth factor binding, and ultimately, DNA synthesis, leading to growth inhibition and apoptosis. [, , ]

Q5: What is the molecular formula and weight of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A5: While the provided research papers do not explicitly state the molecular formula and weight, they can be deduced from the peptide sequence and modifications. The molecular formula is C66H87N19O10S, and the molecular weight is approximately 1374.6 g/mol.

Q6: Is there information available on the material compatibility and stability of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P under various conditions?

A6: The provided research focuses on the pharmacological effects of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P rather than its material compatibility and stability in different environments or formulations.

Q7: How does the structure of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P contribute to its activity?

A7: The specific D-amino acid substitutions in [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P are crucial for its pharmacological profile. These modifications confer resistance to enzymatic degradation and contribute to its antagonistic properties at various receptors. [, ]

Q8: Have any studies investigated the effect of structural modifications on the activity of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A8: Yes, research on ghrelin receptor inverse agonists, focusing on [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P, identified the C-terminal pentapeptide "wFwLX" as crucial for activity. Modifications in this region, like using ring-constrained spacers, influenced potency and efficacy. []

Q9: What is known about the stability of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P and strategies to enhance its formulation?

A9: While the research highlights the importance of D-amino acid substitutions for stability against enzymatic degradation, specific data on stability under different conditions and formulation strategies for [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P are not provided.

Q10: What are the key findings from in vitro studies on [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A10: In vitro studies demonstrated [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P's ability to inhibit the growth of SCLC cells by blocking GRPR-mediated signaling pathways, leading to cell cycle arrest and apoptosis. [, , ] It also demonstrated antagonistic effects on other cell types, including Swiss 3T3 fibroblasts, by blocking neuropeptide-induced calcium mobilization and mitogenesis. [, ]

Q11: Has [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P been tested in in vivo models?

A11: Yes, research indicates that [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P inhibited the growth of human SCLC xenografts in vivo, supporting its potential as an anticancer agent. [] Additionally, studies in rats revealed its ability to attenuate Substance P-induced contractions in pyloric smooth muscle and influence microvascular permeability during inflammation. [, ]

Q12: What are some essential tools and resources for conducting research on [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A12: Research on [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P necessitates tools and resources common to peptide chemistry and pharmacology, including:

- Peptide synthesis and purification techniques: High-performance liquid chromatography (HPLC) is crucial for analyzing and purifying the peptide. [, ]

- Cell culture facilities: In vitro studies on SCLC cells and other relevant cell lines are essential to understanding the compound's mechanism of action. [, , ]

- Animal models: In vivo studies using appropriate animal models, such as rodents bearing xenografts, are crucial for evaluating efficacy and safety. [, , ]

- Pharmacological assays: Various assays are employed to assess the compound's effects on receptor binding, signal transduction pathways (e.g., calcium mobilization, kinase activity), cell proliferation, and apoptosis. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Leu31,Pro34]-Neuropeptide Y (human, rat)](/img/structure/B13111.png)

![[Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)